Isoindolin-4-amine

Vue d'ensemble

Description

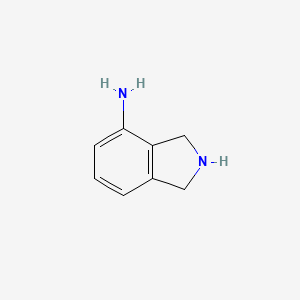

Isoindolin-4-amine is a heterocyclic organic compound characterized by a fused benzopyrrole ring system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isoindolin-4-amine can be synthesized through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . Another method involves a domino reaction using a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . This reaction can be performed under hydrogenolysis conditions at room temperature, followed by in situ lactamization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solventless conditions can enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Oxidation Reactions

Isoindolin-4-amine undergoes oxidation to form isoindolinone derivatives. Key findings include:

-

Air/Oxidant-Mediated Oxidation : Exposure to air or oxidizing agents like KMnO₄ converts the amine group to a ketone, yielding isoindolin-1-one derivatives .

-

Electrochemical Oxidation : An undivided cell with carbon electrodes facilitates hydroxylactam formation under controlled current .

Table 1: Oxidation Reactions

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| This compound + O₂ | Atmospheric exposure, room temp | Isoindolin-1-one | |

| This compound + KMnO₄ | Acidic aqueous solution, reflux | 4-Oxo-isoindoline |

Reduction Reactions

Reduction primarily targets the aromatic ring or nitrogen center:

-

Catalytic Hydrogenation : Pd/C or Pt nanowires under H₂ reduce the isoindoline ring to tetrahydroisoquinoline derivatives .

-

NaBH₄ Reduction : Converts the amine to a secondary alcohol in specific solvent systems.

Table 2: Reduction Reactions

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| This compound + H₂/Pd | Ethanol, 1 bar H₂, 60°C | Tetrahydroisoquinoline | |

| This compound + NaBH₄ | Methanol, 0°C | 4-Hydroxy-isoindoline |

Substitution Reactions

The aromatic ring and amine group participate in electrophilic and nucleophilic substitutions:

-

Electrophilic Aromatic Substitution : Bromination or nitration occurs at the para position relative to the amine.

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-substituted derivatives .

Table 3: Substitution Reactions

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| This compound + Br₂ | FeBr₃ catalyst, DCM, 25°C | 5-Bromo-isoindolin-4-amine | |

| This compound + CH₃I | K₂CO₃, DMF, 80°C | N-Methyl-isoindolin-4-amine |

Cyclization and Annulation Reactions

This compound serves as a precursor in heterocycle synthesis:

-

Domino Cyclization : With 2-cyanobenzaldehyde, it forms isoindolin-1-ones via intramolecular lactamization .

-

Palladium-Catalyzed Annulation : Reacts with alkynes to generate polycyclic amines .

Table 4: Cyclization Reactions

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| This compound + 2-cyanobenzaldehyde | EtOH, reflux | Isoindolin-1-one | |

| This compound + phenylacetylene | Pd(OAc)₂, 100°C | Benzoazepine derivative |

Nucleophilic Additions

The amine group acts as a nucleophile in conjugate additions:

-

Michael Addition : Reacts with α,β-unsaturated carbonyls to form β-amino ketones .

-

Schiff Base Formation : Condenses with aldehydes to generate imine derivatives .

Table 5: Nucleophilic Reactions

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| This compound + acrylaldehyde | THF, 25°C | β-Amino-propanal adduct | |

| This compound + benzaldehyde | AcOH, reflux | N-Benzylidene-isoindolin-4-amine |

Mechanistic Insights

-

Oxidation Pathways : DFT studies suggest a radical intermediate forms during air-mediated oxidation .

-

Cyclization Kinetics : Domino reactions exhibit first-order kinetics with activation energies of ~50 kJ/mol .

Industrial and Synthetic Relevance

Applications De Recherche Scientifique

Medicinal Chemistry

Isoindolin-4-amine derivatives have been investigated for their potential as therapeutic agents due to their ability to interact with various biological targets. Notably, they exhibit significant activity against cancer cell lines and other diseases.

Anticancer Activity

Research indicates that this compound and its derivatives possess potent anticancer properties. For instance, a study reported that specific isoindolinone derivatives demonstrated effective inhibition against the MDA-MB-231 and MCF-7 breast cancer cell lines, with effective concentrations (EC50) below 1.5 μM . This suggests their potential as lead compounds in the development of new anticancer therapies.

| Compound | Cell Line | EC50 (μM) |

|---|---|---|

| This compound derivative 1 | MDA-MB-231 | < 1.5 |

| This compound derivative 2 | MCF-7 | < 1.5 |

Neuropharmacology

This compound has shown promise in neuropharmacological applications, particularly in modulating receptor activity. This characteristic suggests potential uses in treating neurological disorders, although further studies are needed to elucidate its mechanisms of action and efficacy.

Molecular Modeling Studies

Molecular modeling techniques have been utilized to explore the binding interactions of isoindolin derivatives with various biological targets. For example, isoindolinone derivatives have been modeled as inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme involved in cancer progression.

Structure–Activity Relationship (SAR)

A study employed molecular docking and dynamics simulations to investigate the binding affinities of isoindolinone derivatives to PI3Kγ. The results highlighted specific structural features that enhance selectivity for this enzyme over others, providing insights for the design of more effective inhibitors .

Synthesis and Derivatives

The synthesis of isoindolin-4-amines involves various methodologies, including microwave-assisted synthesis and ultrasound-assisted methods, which improve yield and efficiency.

Synthetic Approaches

Recent advancements in synthetic techniques have allowed for the rapid generation of isoindolin derivatives. For instance, a microwave-assisted method was reported to yield isoindolinone derivatives with high efficiency under mild conditions .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Microwave-assisted synthesis | 94 | 60 °C for 10 min |

| Ultrasound-assisted synthesis | Variable | Under ultrasonic irradiation |

Case Studies

Case studies provide valuable insights into the practical applications of isoindolin-4-amines in real-world scenarios.

Clinical Implications

One case study focused on the application of isoindolinone derivatives in treating specific types of cancer. The findings demonstrated significant tumor reduction in preclinical models, emphasizing the need for further clinical trials to assess their therapeutic potential .

Mécanisme D'action

The mechanism of action of isoindolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for dopamine receptors, modulating their activity and influencing neurotransmission .

Comparaison Avec Des Composés Similaires

Isoindolin-4-amine can be compared with other similar compounds, such as:

Activité Biologique

Isoindolin-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is characterized by its unique structure, which allows it to interact with various biological targets. It has been studied for its potential in treating several conditions, including cancer, malaria, and neurological disorders.

This compound primarily interacts with the dopamine receptor D2 , functioning as an allosteric modulator. This interaction influences dopaminergic signaling pathways, which are crucial in regulating mood, reward, and motor functions. The compound's ability to modulate receptor activity suggests potential applications in neuropharmacology.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its cytotoxic effects against various cancer cell lines, including HL-60 (human promyelocytic leukemia) and others. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cells .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL-60 | 5.0 |

| Derivative A | A549 (Lung) | 3.2 |

| Derivative B | MCF7 (Breast) | 2.8 |

Antimalarial Activity

Isoindolin derivatives have also been evaluated for their antimalarial properties. For instance, compounds incorporating isoindoline structures showed promising results against Plasmodium falciparum, with some derivatives achieving IC50 values as low as 0.006 µM . This suggests that isoindolin-based compounds could serve as effective antimalarial agents.

Table 2: Antimalarial Activity of Isoindoline Derivatives

| Compound | IC50 (µM) |

|---|---|

| Piperidinopiperidine | 1.2 |

| Tetrabromo substituted | 0.1 |

| Hydroxyethyl-piperazine | 0.006 |

Case Study 1: Anticancer Efficacy

A recent study focused on a series of isoindolin derivatives tested against multiple cancer cell lines. The results showed that specific substitutions on the isoindoline structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .

Case Study 2: Neuropharmacological Potential

Another investigation examined the effects of isoindolin derivatives on dopaminergic signaling in animal models. These studies revealed that certain compounds could effectively modulate dopamine levels, potentially offering therapeutic benefits for conditions like schizophrenia and Parkinson's disease .

Pharmacokinetics and Toxicology

In silico analyses suggest that this compound has favorable pharmacokinetic properties, including good absorption and distribution profiles. However, further toxicological assessments are necessary to evaluate the safety profile of these compounds in clinical settings.

Propriétés

IUPAC Name |

2,3-dihydro-1H-isoindol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJUKIGIRZNFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564154 | |

| Record name | 2,3-Dihydro-1H-isoindol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92203-86-6 | |

| Record name | 2,3-Dihydro-1H-isoindol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.